Dimethyl 1,3-Benzodithiol-2-ylphosphonate is a chemical compound with the molecular formula and a molecular weight of approximately 262.29 g/mol. It is classified as a phosphonate, which is a type of organophosphorus compound. This compound has garnered attention for its utility in various scientific fields, particularly in organic synthesis and biochemical research.
Dimethyl 1,3-Benzodithiol-2-ylphosphonate can be sourced from chemical suppliers specializing in fine chemicals and reagents. Its classification falls under organophosphorus compounds, specifically phosphonates, which are characterized by the presence of phosphorus atoms bonded to carbon-containing groups. The compound is recognized for its role as a reagent in organic synthesis and its potential applications in medicinal chemistry and biochemistry .
The synthesis of Dimethyl 1,3-Benzodithiol-2-ylphosphonate typically involves the reaction of 1,3-benzodithiol with dimethyl phosphite. This reaction is usually catalyzed and must be conducted under controlled temperature and pressure conditions to achieve high purity and yield.
Synthetic Route:
In industrial applications, larger-scale production follows similar synthetic routes but utilizes industrial-grade equipment to ensure safety and efficiency while maximizing yield .
The molecular structure of Dimethyl 1,3-Benzodithiol-2-ylphosphonate features a central phosphorus atom bonded to two methoxy groups (from dimethyl phosphite) and a benzodithiol moiety.
Key Structural Features:
Dimethyl 1,3-Benzodithiol-2-ylphosphonate participates in various chemical reactions due to its functional groups:
The specific products formed depend on the reagents used and the reaction conditions applied .
Relevant data indicates that Dimethyl 1,3-Benzodithiol-2-ylphosphonate exhibits typical behavior for organophosphorus compounds, including reactivity towards nucleophiles due to the electrophilic nature of the phosphorus atom .
Dimethyl 1,3-Benzodithiol-2-ylphosphonate has a wide array of applications across different scientific domains:
This compound's versatility highlights its importance in both academic research and industrial applications.
The Wittig-Horner reaction stands as the most documented synthetic pathway for generating 1,3-benzodithiol-2-ylphosphonate derivatives, particularly dimethyl 1,3-benzodithiol-2-ylphosphonate (CAS 62217-35-0). This method involves the condensation reaction between appropriately functionalized 1,3-benzodithiol precursors and dimethyl phosphite derivatives under basic conditions. The reaction typically employs organolithium bases such as butyllithium to deprotonate the phosphonate reagent, facilitating nucleophilic attack on the electrophilic carbon of the 1,3-benzodithiol system [4] .
Mechanistic studies reveal that this phosphorylation proceeds through a concerted addition-elimination pathway. The lithiated phosphonate anion attacks the electron-deficient carbon at the 2-position of the 1,3-benzodithiolylium salt, leading to displacement of a suitable leaving group (typically halide or tetrafluoroborate). This forms the carbon-phosphorus bond characteristic of the target molecule while regenerating the aromaticity of the benzodithiole ring system. The reaction demonstrates excellent regioselectivity due to the inherent polarization of the 1,3-benzodithiolylium electrophile, which concentrates positive charge at the 2-position [4] [10].
Table 1: Key Physicochemical Properties of Dimethyl 1,3-Benzodithiol-2-ylphosphonate
Property | Value | Measurement Method | Reference |
---|---|---|---|
Molecular Formula | C~9~H~11~O~3~PS~2~ | Elemental Analysis | [1][7][10] |
Molecular Weight | 262.29 g/mol | - | [1][7][10] |
Melting Point | 120-124 °C | DSC | [1][7][10] |
Appearance | White to almost white crystals | Visual | [1][7] |
Purity | >98.0% | GC | [1] |
Storage Conditions | 0-10°C under inert gas | - | [1][10] |
Optimization of the phosphorylation reaction focuses on three critical parameters: temperature control, catalyst selection, and solvent effects. Studies demonstrate that maintaining the reaction temperature at approximately 20°C in acetonitrile solvent provides optimal balance between reaction kinetics and byproduct formation. Elevated temperatures promote decomposition pathways, particularly oxidation of the phosphonate moiety or decomposition of the benzodithiole system .
The addition of sodium iodide (NaI) as a catalyst significantly enhances reaction efficiency through halogen exchange. This exchange converts less reactive bromo- or chloro-substituted benzodithiol precursors into more reactive iodo intermediates in situ, accelerating the phosphorylation step. Under optimized conditions (2.5 hours reaction time with 10 mol% NaI), yields exceeding 85% have been reported . Solvent screening identifies polar aprotic solvents (DMF, acetonitrile) as superior to protic or non-polar alternatives due to their ability to solubilize both organic and inorganic reagents while stabilizing the charged intermediates [3] [8].
Moisture control represents another critical optimization parameter. The lithiated phosphonate intermediates exhibit extreme sensitivity to hydrolysis, necessitating rigorous exclusion of water through techniques such as azeotropic drying of solvents, inert atmosphere handling (argon or nitrogen), and molecular sieve use. These measures prevent phosphonate hydrolysis, which generates phosphonic acid byproducts that complicate purification and diminish yields [3] [8].
Transitioning laboratory-scale synthesis of dimethyl 1,3-benzodithiol-2-ylphosphonate to industrial production presents significant scalability challenges. The exothermic nature of the phosphorylation reaction creates heat dissipation problems at multi-kilogram scales, potentially leading to thermal runaway and decomposition. Industrial processes address this through controlled addition systems that regulate reagent introduction rates and employ jacketed reactors with precise temperature control (±2°C) to maintain the optimal 20°C reaction temperature throughout scaling [3].
Raw material consistency poses another industrial challenge. The 1,3-benzodithiol precursors exhibit variability in purity and isomeric composition between batches from different suppliers. Production facilities implement rigorous quality control protocols, including GC-MS fingerprinting and NMR verification of each precursor batch before production. Additionally, distillation purification of dimethyl phosphite immediately before use prevents yield reduction caused by oxidized impurities [3] [10].
Table 2: Commercial Availability and Pricing Structure (Representative Data)
Supplier | Purity | Packaging | Price (USD) | Price per Gram |
---|---|---|---|---|
TCI Chemical | >98.0%(GC) | 1g | 186.00 | 186.00 |
Biosynth Carbosynth | Not specified | 1g | 127.00 | 127.00 |
Biosynth Carbosynth | Not specified | 500mg | 73.00 | 146.00 |
Biosynth Carbosynth | Not specified | 250mg | 42.00 | 168.00 |
American Custom Chem. | 95.00% | 50mg | 1871.10 | 37422.00 |
AK Scientific | Not specified | 1g | 299.00 | 299.00 |
Heterogeneous catalyst systems represent a significant innovation for industrial-scale production. Unlike homogeneous catalysts that require separation from the product stream, supported copper catalysts (CuI on alumina or silica) facilitate efficient catalyst recovery and reuse across multiple batches. These systems maintain catalytic activity while reducing metallic impurities in the final product to <50 ppm, meeting pharmaceutical intermediate specifications [3] [4].
Recent advances explore copper nanoparticle catalysts (5-20 nm diameter) stabilized by polymeric ligands. These nanoparticles provide exceptional surface area-to-volume ratios, significantly increasing the number of active sites compared to bulk catalysts. When applied to the coupling steps preceding phosphonate installation, these catalysts demonstrate turnover numbers (TON) exceeding 5,000 and turnover frequencies (TOF) of >500 h⁻¹, representing a 5-fold improvement over traditional copper(I) iodide catalysts. This enhanced efficiency directly translates to reduced catalyst loading (0.01-0.05 mol% versus 5-10 mol% in laboratory syntheses), substantially lowering production costs for multi-kilogram batches [4].
Continuous flow chemistry has emerged as a transformative technology for large-scale manufacture. By implementing microreactor systems with precisely controlled residence times (2-5 minutes) and temperature zones, manufacturers achieve consistent product quality while eliminating hazardous intermediate isolation. These systems integrate the phosphorylation step with immediate downstream crystallization, yielding pharmaceutical-grade material with >99.5% purity by HPLC. Flow systems also minimize operator exposure to sensitive reagents and improve overall process safety compared to batch methodologies [3] [8].
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